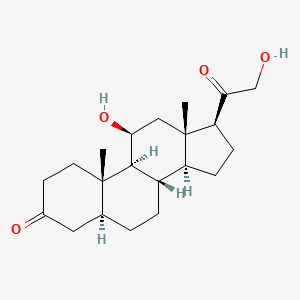
Nitinol
Overview
Description
Nitinol is a metal alloy composed of approximately equal parts nickel and titanium. It is renowned for its unique properties, including the shape memory effect and superelasticity. The shape memory effect allows this compound to return to its original shape after deformation when heated above a certain temperature. Superelasticity enables the alloy to undergo significant deformation and return to its original shape upon the removal of stress. These properties make this compound highly valuable in various applications, particularly in the medical field .
Mechanism of Action
Target of Action
Nitinol, a metal alloy of nickel and titanium, is primarily targeted at applications that require the use of its unique properties: the shape memory effect and superelasticity . These properties make this compound an ideal material for various applications, including medical devices such as stents, guidewires, heart valves, occluders, and filters .
Mode of Action
The mode of action of this compound is based on its two unique properties: the shape memory effect and superelasticity . The shape memory effect allows this compound to undergo deformation at one temperature, maintain its deformed shape when the external force is removed, and then recover its original, undeformed shape upon heating above its "transformation temperature" . Superelasticity, on the other hand, allows the metal to undergo large deformations and immediately return to its undeformed shape upon removal of the external load . Whether this compound exhibits shape memory effect or superelasticity depends on whether it is above its transformation temperature during the action .
Biochemical Pathways
Its biocompatibility and potential cytotoxicity due to nickel release have been studied . The biocompatibility of this compound is a crucial factor in its use in medical applications, and efforts have been made to reduce nickel leaching and improve biocompatibility .
Pharmacokinetics
The release of nickel ions from this compound devices and their potential effects have been a subject of study . Efforts have been made to reduce nickel leaching through various surface treatments .
Result of Action
The result of this compound’s action is the ability to withstand significant deformation and return to its original shape, either through the shape memory effect or superelasticity . This property allows this compound devices to be collapsed into a low profile for insertion into the body (e.g., during a medical procedure), and then expanded to their original shape once in place .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and mechanical stress . The transformation between shape memory and superelastic behaviors depends on whether this compound is above or below its transformation temperature . Furthermore, the surface properties of this compound can be optimized through various treatments to improve its corrosion resistance and biocompatibility .
Biochemical Analysis
Biochemical Properties
Nitinol plays a significant role in biochemical reactions due to its unique properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, the surface of this compound can be modified with calcium phosphate-based compounds to enhance its biocompatibility and promote cell growth . This interaction involves the deposition of calcium phosphate on the this compound surface, which facilitates the bonding with living tissues such as bone . Additionally, this compound’s superelasticity and shape memory effect contribute to its ability to withstand mechanical stress and maintain its structural integrity in biological environments .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. Studies have shown that this compound surfaces support cell adhesion and the formation of a cytoskeleton . The metabolic activity and mineralization patterns of human bone marrow stromal cells on this compound surfaces indicate that the material is biocompatible and promotes osteointegration . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its effectiveness as a biomaterial for implants .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with proteins and enzymes, which can lead to enzyme inhibition or activation . The surface modification of this compound with bioactive coatings, such as calcium phosphate, enhances its biocompatibility and promotes cell growth . These modifications can also influence gene expression and cellular responses, further contributing to the material’s effectiveness in biomedical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors in its long-term performance as a biomaterial . Studies have shown that surface-modified this compound samples exhibit improved performance and stability over time . In vitro and in vivo investigations have demonstrated that this compound maintains its structural integrity and biocompatibility over extended periods, making it suitable for long-term biomedical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that this compound exhibits threshold effects, where its biocompatibility and effectiveness are maintained within a specific dosage range . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage levels for safe and effective use in biomedical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biocompatibility and effectiveness . The surface modification of this compound with bioactive coatings can affect metabolic flux and metabolite levels, promoting cell growth and tissue integration . These interactions are crucial for the material’s performance in biomedical applications, particularly in promoting osteointegration and bone healing .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of this compound in specific tissues, contributing to its effectiveness as a biomaterial . The distribution of this compound within the body is critical for its performance in biomedical applications, particularly in ensuring its biocompatibility and promoting tissue integration .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors affect the activity and function of this compound, contributing to its effectiveness in biomedical applications . The ability of this compound to localize within specific cellular compartments is crucial for its performance as a biomaterial, particularly in promoting cell growth and tissue integration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitinol is typically produced through a combination of nickel and titanium in a vacuum or inert atmosphere to prevent contamination. The alloy is melted using methods such as vacuum arc remelting or induction melting. The precise control of the composition and processing conditions is crucial to achieve the desired properties of this compound .
Industrial Production Methods: Industrial production of this compound involves several steps, including melting, casting, and thermomechanical processing. The alloy is first melted and cast into ingots, which are then hot-rolled or forged into the desired shapes. Subsequent heat treatments and cold working processes are employed to enhance the shape memory and superelastic properties of the alloy .
Chemical Reactions Analysis
Types of Reactions: Nitinol undergoes various chemical reactions, including oxidation, corrosion, and electrochemical dissolution. The formation of a protective oxide layer on the surface of this compound is critical for its corrosion resistance and biocompatibility .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include electrolytes such as sodium chloride, sodium nitrate, and sodium bromide. These reagents are used in electrochemical processes to study the dissolution behavior of this compound .
Major Products Formed: The major products formed from the chemical reactions of this compound include nickel and titanium oxides, which contribute to the protective oxide layer on the surface of the alloy .
Scientific Research Applications
Nitinol has a wide range of scientific research applications due to its unique properties. In the medical field, it is used in the development of minimally invasive surgical tools, cardiovascular implants, and orthodontic devices. This compound’s shape memory and superelastic properties make it ideal for applications that require flexibility and durability .
In the field of chemistry, this compound is used in the development of actuators and sensors. Its ability to undergo significant deformation and return to its original shape makes it valuable in the design of responsive materials and devices .
In biology, this compound is used in the development of biomedical devices such as stents and guidewires. Its biocompatibility and corrosion resistance make it suitable for long-term implantation in the human body .
In industry, this compound is used in the development of various mechanical components, including eyeglass frames, pipe couplers, and antennas. Its unique properties make it valuable in applications that require high strength and flexibility .
Comparison with Similar Compounds
Nitinol is unique among shape memory alloys due to its combination of shape memory effect and superelasticity. Other shape memory alloys, such as copper-zinc-aluminum and copper-aluminum-nickel, also exhibit shape memory properties but lack the superelasticity of this compound .
Similar compounds to this compound include:
- Copper-zinc-aluminum
- Copper-aluminum-nickel
- Nickel-manganese-gallium
- Titanium-copper
This compound’s unique combination of properties makes it particularly valuable in applications that require both shape memory and superelasticity .
Properties
IUPAC Name |
nickel;titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/14Ni.11Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXZNVUGXRDIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni14Ti11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1348.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52013-44-2 | |
| Record name | Nitinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052013442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel, compound with Titanium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


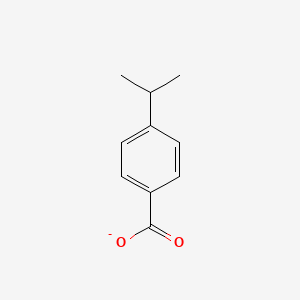
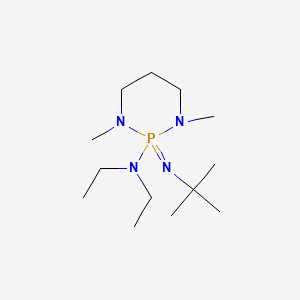
![5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1230059.png)
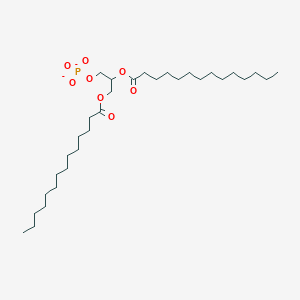
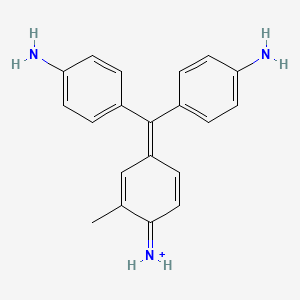
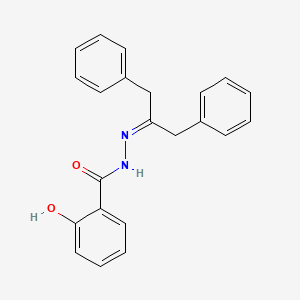
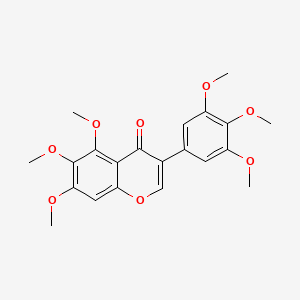
![2,4-Dibromo-6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1230066.png)


![Ethyl (2'S,4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,3'-oxirane]-2'-carboxylate](/img/structure/B1230075.png)


